Home > Products > Screening Compounds P112020 > 1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea
1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea - 1428363-39-6

1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea

Catalog Number: EVT-3125905
CAS Number: 1428363-39-6
Molecular Formula: C13H20N2O2
Molecular Weight: 236.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: These compounds are a series of quinolone derivatives featuring a piperazine ring substituted at the 7-position. A functionalized 2-(furan-3-yl)ethyl group is attached to the piperazine ring. These compounds were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Many showed significant activity, which could be modulated by the functionality on the ethyl spacer and the substituent at the N-1 position of the quinolone ring [].

1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

    Compound Description: This compound is a urea derivative incorporating both indole and methoxyphenyl groups. It was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. The compound demonstrated antitumor activity in MTT assays, specifically targeting CDK4 [].

rac-4-{(E)-[1-Cyano-1-cyclohexyl-2-(1H-indol-3-yl)ethyl]iminomethyl}benzonitrile

    Compound Description: This compound is synthesized through a phosphine-catalyzed addition of gramine to an alkylideneaminonitrile. The resulting structure features a cyclohexyl ring, an indole moiety, and two nitrile groups [].

1-(2-Chloroethyl)-1-nitroso-3-(2-(3-oxobenzoselenazol-2(3H)-yl)ethyl)urea (4a-1) and its Derivatives

    Compound Description: This compound and its derivatives were designed as inhibitors of thioredoxin reductase 1 (TrxR1), a potential anticancer drug target. They were synthesized by combining structural features of Ethaselen and Carmustine, aiming for improved solubility and targeted activity [].

3-(5,6,7,8-Tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea Hydrochloride (FMS586)

    Compound Description: FMS586 is a potent and selective antagonist for the Neuropeptide Y Y5 receptor. It exhibits good oral bioavailability, brain permeability, and effectively inhibits feeding responses in rats [].

1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea

    Compound Description: This compound features a urea moiety linked to a 2,3-bis(tetradecyloxy)propyl group and a 2-(piperazin-1-yl)ethyl group. It was synthesized and characterized using spectroscopic methods [].

5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide

    Compound Description: These compounds, along with a series of benzothiazole derivatives, were investigated for their ability to modulate the aggregation of proteins implicated in neurodegenerative diseases, including α-synuclein and tau [].

1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea and Thiourea Derivatives

    Compound Description: This group of compounds combines phenothiazine and azetidinone pharmacophores, aiming for synergistic activity. They were synthesized and evaluated for their antimicrobial, antitubercular, antioxidant, and anticancer properties [].

1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea Sulfate Salt (Palosuran, ACT-058362)

    Compound Description: Palosuran is a potent and specific antagonist of the human urotensin receptor (UT receptor). It inhibits the binding of Urotensin-II, preventing vasoconstriction and demonstrating efficacy in preventing renal ischemia in animal models [].

(Chloro-2-ethyl)-1-cyclohexyl-3-nitroso-1-urea (CCNU)

4-(Substituted)-3-(tributylstannyl)furans and 3,4-Disubstituted Furans

    Compound Description: These compounds, synthesized from Tris[4-(substituted)furan-3-yl]boroxines, are valuable intermediates in organic synthesis, particularly in preparing diversely substituted furan derivatives. Their utility lies in their ability to participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 3-position of the furan ring [].

4-(furan/pyrrole/thiophene-2-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-diones

    Compound Description: This class of chromeno[b]pyrimidine derivatives was synthesized using a novel, environmentally friendly method employing an ionic liquid as both a solvent and a catalyst. Molecular docking studies showed promising results, suggesting these compounds could be potential inhibitors of coagulation and tubulin polymerization [].

    Compound Description: This series of quinoline derivatives was synthesized using various reactions, including the Doebner reaction and Claisen-Schmidt condensation. These compounds were further derivatized to yield various heterocyclic structures, including pyrimidinones, pyrimidinethiones, pyrazolines, and oxazepines [].

1-(5-Hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-Hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones

    Compound Description: These polyheterocyclic compounds were synthesized using a photoinduced oxidative annulation reaction, a method notable for its avoidance of transition metals and oxidants. These compounds exhibited excited-state intramolecular proton transfer (ESIPT), a property with potential applications in fluorescent probes and materials [].

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide, N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide, and their Derivatives

    Compound Description: These compounds are naphtho-furan derivatives synthesized from ethyl 1-acetamidonaphtho[2,1-b]furan-2-carboxyate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. They showed promising antibacterial and antifungal activities [].

Urea and Thiourea Bearing Thieno[3,2-d]-pyrimidines

    Compound Description: This series of compounds was designed as potential inhibitors of PI3Kα, an enzyme involved in cell growth and proliferation. Molecular docking studies suggested these compounds could bind to the active site of PI3Kα. Subsequent synthesis and biological evaluation confirmed their anticancer activity against HT-29 and MCF-7 cell lines, supporting their potential as cancer therapeutics [].

    Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against CDK2, a key regulator of the cell cycle and a potential target for cancer therapy. Some of these compounds exhibited potent CDK2 inhibitory activity comparable to olomoucine, a known CDK inhibitor [].

    Compound Description: These analogues of WAY-100635, a known 5-HT1A receptor ligand, were designed as potential SPECT imaging agents. The cyclohexyl ring in WAY-100635 was replaced with bridgehead iodinated rings like adamantyl and cubyl. These modifications aimed to enhance the properties suitable for SPECT imaging [].

4-Amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides

    Compound Description: This series of compounds was investigated for their 5-HT4 receptor agonistic activity. These compounds were designed to have conformationally restricted amines, leading to the identification of potent agonists like YM-47813, which showed efficacy in enhancing gastric motility in animal models [].

S33138 (N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide])

    Compound Description: S33138 is a benzopyranopyrrolidine derivative that acts as a preferential antagonist of the dopamine D3 receptor over D2 receptors. It has been extensively studied for its potential as an antipsychotic agent, showing efficacy in various preclinical models [].

1-(6-Phenyl)- and 1-(6-(4-Tolyl)-3-oxidopyridinium Betaines

    Compound Description: These compounds act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, including conjugated olefins like styrene and dienes like butadiene. These reactions lead to the formation of bicyclic and tricyclic heterocyclic compounds [].

    Compound Description: These compounds are designed to inhibit protein tyrosine phosphatase 1B (PTP1B), a target of interest for treating obesity and diabetes [].

1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted Phenyl Ureas

    Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine in the nervous system. These compounds showed excellent inhibitory activity against both enzymes, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease [].

Heterocyclic Derivatives of 2-Amino-4-(1-benzoylindol-3-yl)selenophene-3-carbonitrile

    Compound Description: These compounds were synthesized and evaluated for their antioxidant activity. Notably, a selenolo[2,3-b]pyridine derivative showed promising DPPH radical-scavenging activity [].

4-(Benzo[b]furan-2 or 3-yl)- and 4-(Benzo[b]-thiophen-3-yl)piperidines

    Compound Description: This series of compounds was designed and synthesized as 5-HT2 antagonists. The compounds exhibited potent 5-HT2 antagonist activity in vitro, making them potential therapeutic agents for treating conditions associated with 5-HT2 receptor dysregulation [].

Properties

CAS Number

1428363-39-6

Product Name

1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea

IUPAC Name

1-cyclohexyl-3-[2-(furan-3-yl)ethyl]urea

Molecular Formula

C13H20N2O2

Molecular Weight

236.315

InChI

InChI=1S/C13H20N2O2/c16-13(15-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h7,9-10,12H,1-6,8H2,(H2,14,15,16)

InChI Key

VHSWUQSXVHRGRL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCCC2=COC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.